molecular formula C7H4F2O B1330607 3,5-Difluorobenzaldehyde CAS No. 32085-88-4

3,5-Difluorobenzaldehyde

Cat. No. B1330607
CAS RN: 32085-88-4
M. Wt: 142.1 g/mol
InChI Key: ASOFZHSTJHGQDT-UHFFFAOYSA-N
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Patent
US06287646B1

Procedure details

A 28 g portion of magnesium turnings was suspended in 60 ml of tetrahydrofuran (THF) to which was subsequently added dropwise 800 ml of THF solution containing 200 g of 3,5-difluoro-1-bromobenzene at such a rate that the solvent was gently refluxed. After the dropwise addition, the mixture was stirred at room temperature for 1 hour and then 91 g of N,N-dimethylformamide (DMF) was added dropwise thereto. After the dropwise addition, this was further stirred at room temperature for 1 hour, mixed with 1,000 ml of 10% hydrochloric acid and again stirred for 1 hour. This was extracted with 1,000 ml of ethyl acetate, washed twice with saturated brine and then dried with anhydrous sodium sulfate. By evaporating the solvent, 125 g of 3,5-difluorobenzaldehyde was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[F:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([F:9])[CH:8]=1.CN(C)[CH:13]=[O:14].Cl>O1CCCC1>[F:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([F:9])[CH:8]=1)[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Step Three
Name
Quantity
91 g
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was gently refluxed
ADDITION
Type
ADDITION
Details
After the dropwise addition
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
this was further stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
again stirred for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
This was extracted with 1,000 ml of ethyl acetate
WASH
Type
WASH
Details
washed twice with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
By evaporating the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.